molecular formula C20H19NO3 B277681 2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline

2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline

Cat. No. B277681
M. Wt: 321.4 g/mol
InChI Key: XFQVOLWSIUAMOF-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline is a chemical compound that has drawn attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of fluorescent materials and sensors. In organic electronics, it has been explored as a potential component in organic light-emitting diodes and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline has a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the modulation of key signaling pathways involved in cell survival and death. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline for lab experiments is its relatively simple synthesis method, which allows for the production of high yields and purity. It also has a range of potential applications in various fields, making it a versatile and valuable tool for scientific research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for the study of 2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline. In medicinal chemistry, further studies are needed to fully understand its potential as an anticancer agent and to optimize its efficacy and safety. In materials science, it could be used as a building block for the synthesis of new fluorescent materials and sensors with enhanced properties. In organic electronics, it could be further explored as a component in organic light-emitting diodes and photovoltaic devices. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline involves the reaction of 2,4,5-trimethoxybenzaldehyde and 2-aminobenzophenone in the presence of a base catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the final product. The synthesis method is relatively straightforward and has been optimized for high yield and purity.

properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

2-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C20H19NO3/c1-22-18-13-20(24-3)19(23-2)12-15(18)9-11-16-10-8-14-6-4-5-7-17(14)21-16/h4-13H,1-3H3/b11-9+

InChI Key

XFQVOLWSIUAMOF-PKNBQFBNSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C2=NC3=CC=CC=C3C=C2)OC)OC

SMILES

COC1=CC(=C(C=C1C=CC2=NC3=CC=CC=C3C=C2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=CC2=NC3=CC=CC=C3C=C2)OC)OC

Origin of Product

United States

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